molecular formula C27H45NO3 B12717592 Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- CAS No. 96513-72-3

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene-

Cat. No.: B12717592
CAS No.: 96513-72-3
M. Wt: 431.7 g/mol
InChI Key: PFEOHIBNJZVNAU-UHFFFAOYSA-N
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Description

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- is a complex organic compound with the molecular formula C26H45NO3. It is also known by several other names, including N-stearoylvanillylamide and stearoyl vanillylamide . This compound is characterized by its unique structure, which includes a long aliphatic chain and a vanillyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- typically involves the reaction of stearic acid with vanillin in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- on a large scale .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques like NMR and IR .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- involves its interaction with specific molecular targets and pathways. The vanillyl group in the compound is known to interact with transient receptor potential (TRP) channels, which play a role in pain perception and inflammation. The long aliphatic chain allows for better membrane permeability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-stearoylvanillylamide
  • Stearoyl vanillylamide
  • N-((4-hydroxy-3-methoxyphenyl)methyl)octadecanamide

Uniqueness

What sets Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- apart from similar compounds is its unique combination of a vanillyl group and a long aliphatic chain, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

96513-72-3

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methylideneoctadecanamide

InChI

InChI=1S/C27H45NO3/c1-4-5-6-7-8-10-13-16-23(2)17-14-11-9-12-15-18-27(30)28-22-24-19-20-25(29)26(21-24)31-3/h19-21,29H,2,4-18,22H2,1,3H3,(H,28,30)

InChI Key

PFEOHIBNJZVNAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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